molecular formula C18H17N3O5S2 B2598759 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 303797-96-8

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2598759
CAS No.: 303797-96-8
M. Wt: 419.47
InChI Key: XQDLBRKWBRPNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a sulfonamide-containing benzamide derivative characterized by a 2,4-dimethoxy-substituted benzene ring linked to a phenyl group bearing a thiazol-2-ylsulfamoyl moiety. Its molecular formula is C₁₈H₁₇N₃O₅S₂, with an average mass of 419.470 and a monoisotopic mass of 419.060963 .

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-13-5-8-15(16(11-13)26-2)17(22)20-12-3-6-14(7-4-12)28(23,24)21-18-19-9-10-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDLBRKWBRPNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the thiazole derivative with a sulfonamide reagent, often in the presence of a base such as triethylamine.

    Coupling with the benzamide moiety: The final step involves the coupling of the thiazole-sulfonamide intermediate with 2,4-dimethoxybenzoic acid or its derivatives, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide, while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S and a molecular weight of approximately 354.4 g/mol. Its structure includes a thiazole ring, which is known for contributing to biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Case Study: Anticancer Potential

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a study evaluated the in vitro anticancer activity of similar thiazole-containing compounds against human lung cancer cell lines (A549). The results indicated that certain derivatives showed over 100% inhibitory effects at concentrations of 100 μg/mL, suggesting a promising avenue for developing new anticancer therapies .

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide exerts its anticancer effects may involve the inhibition of specific enzymes such as tyrosine kinases. Molecular docking studies have shown favorable interactions between these compounds and target proteins involved in cancer cell proliferation .

Antibacterial Properties

Research Findings

The compound has also been investigated for its antibacterial properties. A study focusing on the synthesis of hybrid heterocyclic compounds highlighted the moderate to significant antibacterial activities exhibited by thiazole derivatives. These activities were assessed using standard microbiological methods against various bacterial strains .

In Vitro Studies

In vitro assays have confirmed that compounds containing thiazole moieties can inhibit bacterial growth effectively. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antibacterial potency, making it a valuable candidate for further development in antibiotic therapies .

Potential in Drug Development

Pharmaceutical Applications

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its unique structure allows for modifications that could optimize its efficacy and reduce potential side effects.

Regulatory Status

While specific regulatory approvals for this compound are not yet documented, ongoing research aims to establish its safety and efficacy profiles necessary for clinical trials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or bind to receptors, thereby modulating cellular pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 3,4-Dimethoxy Analogue

The positional isomer 3,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (C₁₈H₁₇N₃O₅S₂, ChemSpider ID: 877196 ) shares the same molecular formula but differs in methoxy group positions (3,4 vs. 2,4). This structural variation alters electronic effects:

  • 3,4-Dimethoxy : The meta- and para-methoxy groups may increase steric hindrance, affecting binding to biological targets.

No direct biological data are available, but such positional changes often influence pharmacokinetic properties like logP and solubility .

Fluorinated Analogs: 2-Fluoro Substitution

2-Fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS: 312749-53-4 ) replaces methoxy groups with a fluorine atom at position 2. Key differences:

  • Electronic Effects : Fluorine is electron-withdrawing, reducing electron density on the benzamide ring compared to methoxy groups. This may alter hydrogen bonding or π-π stacking interactions .

Chlorinated Analogs: 2,4-Dichloro Substitution

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (Acta Cryst. E66, o3078) replaces methoxy groups with chlorine atoms. Chlorine’s strong electron-withdrawing nature and larger atomic radius may:

  • Reduce solubility due to increased hydrophobicity.
  • Enhance electrophilic character, influencing reactivity in biological systems .

Sulfamoyl Group Modifications

Morpholinyl-Sulfamoyl Derivative

4-{[(2R,6S)-2,6-Dimethyl-4-morpholinyl]sulfonyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (C₂₂H₂₄N₄O₆S₃, avg. mass: 536.636 ) introduces a chiral morpholine ring to the sulfamoyl group. This modification:

  • Introduces stereocenters, which may enhance selectivity in protein interactions .
Methyl-Phenyl-Sulfamoyl Derivative

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4 ) replaces the thiazolylsulfamoyl group with a methyl-phenyl-sulfamoyl moiety. This substitution:

  • Modifies electronic properties via the phenyl group’s resonance effects .

Triazole and Thiadiazole Hybrids

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () and 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives () exhibit tautomerism and distinct heterocyclic cores. These features:

  • Introduce multiple hydrogen-bonding sites (e.g., triazole NH groups).
  • Enhance metabolic stability compared to benzamide derivatives .

Yields and Challenges

  • Thiazole-containing analogs (e.g., EMAC2060/EMAC2061 in ) show yields <80%, likely due to steric hindrance from substituents.
  • Fluorinated analogs may require specialized coupling agents to mitigate electronic deactivation .

Spectroscopic and Structural Analysis

IR Spectroscopy

  • C=S Stretching : Observed at 1243–1258 cm⁻¹ in sulfonamide derivatives (e.g., ).
  • C=O Stretching : Strong bands at 1663–1682 cm⁻¹ confirm benzamide carbonyl groups .

NMR Challenges

Overlapping aromatic signals (e.g., in 3-fluoro-N-(3-fluorophenyl)benzamide , ) complicate assignments for analogs with multiple substituents.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Avg. Mass Key Substituents ChemSpider ID
2,4-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide C₁₈H₁₇N₃O₅S₂ 419.47 2,4-OCH₃, thiazolylsulfamoyl Not provided
3,4-Dimethoxy analog C₁₈H₁₇N₃O₅S₂ 419.47 3,4-OCH₃, thiazolylsulfamoyl 877196
2-Fluoro analog C₁₆H₁₂FN₃O₃S₂ 376.43 2-F, thiazolylsulfamoyl -
Morpholinyl-sulfamoyl derivative C₂₂H₂₄N₄O₆S₃ 536.64 Morpholinyl, thiazolylsulfamoyl 6183557

Table 2: Key Spectral Data

Compound Type IR Features (cm⁻¹) NMR Challenges
Benzamide derivatives C=O: 1663–1682 Aromatic overlap
Sulfonamide-thiazoles C=S: 1243–1258 Multiple coupling constants
Triazole-thiones NH: 3278–3414 Tautomer discrimination

Biological Activity

2,4-Dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzamide core with methoxy groups and a thiazole moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C18H17N3O5S2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{5}\text{S}_{2}

Molecular Characteristics

PropertyValue
Molecular Weight393.46 g/mol
Density1.6 ± 0.1 g/cm³
LogP3.83

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various thiazole derivatives, including those similar to this compound. The compound has shown promising activity against several bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In vitro assays demonstrated that certain derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics such as norfloxacin and chloramphenicol .

Antifungal Activity

In addition to antibacterial properties, compounds in this class have been tested for antifungal activity against pathogens like:

  • Aspergillus niger
  • Candida albicans

The results indicated that some derivatives displayed significant antifungal effects, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

  • Cell Line Studies : In vitro tests on cancer cell lines such as A549 (lung cancer) revealed that certain derivatives inhibit cell proliferation effectively. For instance, one derivative showed an IC50 value of 10.88±0.82μg/mL10.88\pm 0.82\mu g/mL, indicating strong cytotoxicity .
  • Mechanism of Action : The compound's mechanism involves inducing apoptosis and disrupting the cell cycle at the G2/M phase, which is critical for cancer treatment strategies aimed at overcoming drug resistance .

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

  • Antibacterial Evaluation : A series of thiazolidinone derivatives were synthesized and tested for their antibacterial properties against various strains. The results indicated that some compounds had superior activity compared to traditional antibiotics .
  • Anticancer Research : Research focusing on derivatives of benzamide showed significant anticancer properties with mechanisms involving apoptosis induction and cell cycle arrest. These findings support further investigation into the structural modifications that enhance efficacy against resistant cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.